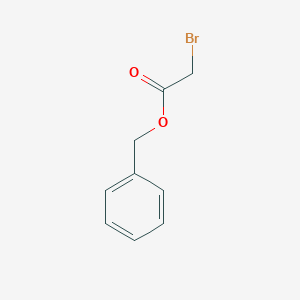

Benzyl 2-bromoacetate

Description

The exact mass of the compound Benzyl bromoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23980. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVLLYQQQYIWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040343 | |

| Record name | Benzyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark red liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5437-45-6 | |

| Record name | Benzyl bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl bromoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl bromoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64U2RK18D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyl 2-Bromoacetate: A Versatile Reagent in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-bromoacetate is a vital and versatile reagent in the field of chemical research, serving as a cornerstone in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of two key functional groups: a reactive bromine atom, which is an excellent leaving group in nucleophilic substitution reactions, and a benzyl ester, which can function as a protecting group for carboxylic acids and be readily removed under mild hydrogenolysis conditions. This dual functionality makes it an invaluable tool in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the applications of Benzyl 2-bromoacetate in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications in Research

This compound is primarily employed as an alkylating agent, introducing a benzyl acetate (B1210297) moiety onto various nucleophiles. This reactivity is fundamental to its application in several key areas of research:

-

Organic Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to participate in nucleophilic substitution and dehydrohalogenation reactions allows for the construction of complex molecular architectures.

-

Medicinal Chemistry: The compound is instrumental in the development of biologically active molecules. It is frequently used to introduce linker or spacer units in drug conjugates, radiopharmaceuticals, and drug delivery systems.

-

Materials Science: Derivatives of this compound are utilized in the synthesis of novel materials, such as fullerene derivatives for advanced electronics and functionalized fabrics with enhanced properties.

Key Chemical Reactions and Mechanisms

The primary mode of action for this compound involves its electrophilic nature at the carbon atom bonded to the bromine. This facilitates nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds through a nucleophilic substitution mechanism.

Nucleophilic Substitution Reactions

The most common application of this compound is in SN2 reactions, where a nucleophile displaces the bromide ion. The general scheme for this reaction is depicted below:

Caption: General mechanism of nucleophilic substitution using this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a key building block in the synthesis of various pharmaceutical agents and drug delivery systems.

Synthesis of Acemetacin (B1664320)

Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that is a prodrug of indomethacin (B1671933). Its synthesis can be achieved by the esterification of indomethacin with this compound, followed by debenzylation.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Indomethacin | This compound | Benzyl acemetacin | Not specified | |

| Benzyl acemetacin | H₂/Pd-C | Acemetacin | High |

Experimental Protocol: Synthesis of Benzyl Acemetacin

-

An alkali metal salt of indomethacin is reacted with this compound in a suitable solvent.

-

The reaction mixture is stirred at an elevated temperature to facilitate the nucleophilic substitution.

-

The resulting benzyl ester of acemetacin is then isolated and purified.

-

Subsequent catalytic reduction (e.g., using H₂ over a Palladium catalyst) removes the benzyl protecting group to yield acemetacin.

Synthesis of DOTA-Conjugates for Imaging and Therapy

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator widely used for complexing radiometals for PET imaging and radiotherapy. This compound is used to synthesize DOTA precursors which are then conjugated to biomolecules like peptides or small molecule drugs.

Caption: Synthesis workflow for a DOTA-Ursolic Acid conjugate.

Experimental Protocol: General Procedure for the Synthesis of DOTA Precursors

To a suspension of cyclen (1 equivalent) and sodium bicarbonate (3 equivalents) in dry acetonitrile (B52724), a solution of this compound (3 equivalents) in dry acetonitrile is added dropwise under an argon atmosphere. The mixture is stirred for 48 hours at 25 °C. After aqueous work-up, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the tri-benzylated DOTA precursor.

| Substrate | Reagent | Conditions | Product | Yield |

| Cyclen | This compound | NaHCO₃, MeCN, 25°C, 48h | 1,4,7-Tris(benzyloxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | 68% |

Solid-Phase Peptide Synthesis of VIP-Lipopeptide

This compound is a key reagent in the synthesis of a specialized linker used in the solid-phase peptide synthesis (SPPS) of Vasoactive Intestinal Peptide (VIP)-lipopeptides, which are being investigated for targeted drug delivery.

Experimental Workflow: Synthesis of the Linker and SPPS of VIP-Lipopeptide

Caption: Workflow for the synthesis of a VIP-lipopeptide using a linker derived from this compound.

Experimental Protocol: Selective Alkylation of (-)-2,3-O-isopropylidene-D-threitol

The synthesis of the linker begins with the selective alkylation of (-)-2,3-O-isopropylidene-D-threitol with this compound in the presence of cesium carbonate (Cs₂CO₃). This key step introduces the foundational structure of the linker, which is subsequently elaborated through a multi-step synthesis to yield the final Fmoc-protected linker ready for solid-phase peptide synthesis.

Applications in Materials Science

Synthesis of Fullerene Pyrrolidine (B122466) Derivatives

This compound is utilized in the synthesis of fullerene pyrrolidine derivatives, which are materials with potential applications in electronics and photovoltaics. The synthesis involves a 1,3-dipolar cycloaddition reaction.

General Synthetic Scheme:

-

This compound is reacted with 2-(2-aminoethoxy)ethanol.

-

The resulting intermediate undergoes catalytic hydrogenolysis to remove the benzyl protecting group.

-

This deprotected intermediate is then reacted with paraformaldehyde and C₆₀ in a 1,3-dipolar cycloaddition reaction to yield the fullerene pyrrolidine derivatives.

Preparation of Antibacterial Fabrics

This compound can be incorporated into finishing liquids for textiles to impart antibacterial and mildew-proof properties. It is often used in combination with other agents, such as ethyl vanillin (B372448) and palm oil, to create a synergistic effect that significantly enhances the antimicrobial efficacy of the fabric.

Conclusion

This compound is a powerful and versatile reagent with broad applications across various scientific disciplines. Its utility as an alkylating agent and a precursor to benzyl-protected carboxylic acids makes it an indispensable tool for the modern researcher. The experimental protocols and workflows detailed in this guide highlight its role in the synthesis of complex and functionally important molecules, from life-saving pharmaceuticals to advanced materials. As research continues to push the boundaries of chemical synthesis, the demand for versatile building blocks like this compound is certain to grow, ensuring its continued importance in the scientific landscape.

An In-depth Technical Guide to Benzyl 2-bromoacetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Benzyl (B1604629) 2-bromoacetate. The information is curated for professionals in research and drug development who utilize this versatile reagent in their work.

Chemical Properties

Benzyl 2-bromoacetate is a colorless to light yellow liquid with a pungent odor.[1] It is a halogenated ester widely used as an intermediate in organic synthesis.[2] The key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [3][4][5][6] |

| Molecular Weight | 229.07 g/mol | [3][4][6][7] |

| CAS Number | 5437-45-6 | [4][5][6] |

| Boiling Point | 166-170 °C at 22 mmHg287-288 °C at 760 mmHg (est.) | [1][3][8][9] |

| Density | 1.446 g/mL at 25 °C | [3][8] |

| Refractive Index (n20/D) | 1.544 | [3][8] |

| Flash Point | > 109 °C (> 228.2 °F) | [1] |

| Solubility | Not miscible or difficult to mix in water.[3][8] Soluble in DCM, THF, and DMSO.[7] | |

| Physical State | Liquid | [1][10] |

| Appearance | Colorless to light yellow | [1][3][10] |

Chemical Structure

This compound consists of a benzyl group attached to an acetate (B1210297) moiety, which is substituted with a bromine atom at the alpha-carbon.[11] This structure incorporates an ester functional group and a bromo substituent, which are key to its reactivity.[11] The presence of the electrophilic carbon attached to the bromine atom makes it susceptible to nucleophilic attack, a central feature of its chemical utility.[11]

Key Structural Identifiers:

-

IUPAC Name: this compound[6]

-

SMILES: C1=CC=C(C=C1)COC(=O)CBr[6]

-

InChI: InChI=1S/C9H9BrO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2[4][5][6]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its practical application.

A. Synthesis of this compound

A common method for synthesizing this compound is through the esterification of bromoacetic acid with benzyl alcohol.[7][11]

-

Method 1: Direct Esterification with p-Toluenesulfonic Acid [11]

-

Reactants: Bromoacetic acid and benzyl alcohol.

-

Catalyst: p-Toluenesulfonic acid.

-

Solvent: Benzene.

-

Procedure: The reaction is conducted at 120 °C for 24 hours. A Dean-Stark apparatus is used to remove the water formed during the reaction.

-

Purification: The final product is purified using silica (B1680970) gel column chromatography.[11]

-

-

Method 2: Green Chemical Synthesis [7]

-

Catalyst Preparation: Acetic anhydride (B1165640) (120 ml) and ferric tribromide (5 g) are mixed in a round-bottomed flask and stored.[7]

-

Reaction Mixture: Bromoacetic acid (1000g), benzyl alcohol (790g), and sodium bisulfate (50g) are placed in a 2000ml flask connected to a Roots vacuum pump.[7]

-

Reaction Conditions: The mixture is stirred and slowly heated to 50°C. The temperature is raised to about 65°C over an hour, at which point the vacuum pump is turned on to maintain a vacuum of at least -0.098. The temperature should not exceed 90°C over the next two hours.[7]

-

Monitoring and Termination: The reaction is monitored, and once the target product content is above 98%, the reaction is terminated.[7]

-

Work-up: After cooling, activated carbon is added for decolorization and then filtered. This method can yield up to 95% of the final product.[7]

-

-

Method 3: Synthesis using Silica Gel Adsorbed Acid [3][12]

-

Reactants: A mixture of a silica gel adsorbed acid (0.033 g), 2-bromoacetic acid (0.137 g, 0.988 mmol), and benzyl alcohol (0.108 g, 1.000 mmol) is prepared.[3][12]

-

Reaction Conditions: The mixture is stirred and reacted at 80°C for 24 hours under an argon atmosphere.[3][12]

-

Extraction: After cooling to room temperature, ether (5 mL x 5) is added for extraction. The organic layer is separated from the silica gel by decantation.[3][12]

-

Purification: The organic layer is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography using a hexane/ethyl acetate (10/1 v/v) eluent to yield this compound (83% yield).[3][12]

-

B. Purification of this compound

A general purification method involves the following steps:[3]

-

Dilute the crude ester with diethyl ether (Et2O).

-

Wash the solution with 10% aqueous sodium bicarbonate (NaHCO3).

-

Wash with water (H2O).

-

Dry the organic layer with magnesium sulfate (B86663) (MgSO4).

-

Perform fractional distillation using a Fenske (glass helices packing) column.[3]

Applications in Research and Drug Development

This compound is a valuable reagent in various scientific domains due to its reactive nature.

-

Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[11] Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating more complex molecules.[11]

-

Medicinal Chemistry: This compound is utilized in the development of biologically active compounds.[11] For instance, it has been used in the synthesis of acemetacin, a non-steroidal anti-inflammatory drug.[7] It was also employed in the alkylation of (-)-2,3-O-isopropylidene-D-threitol to produce a lipopeptide, demonstrating its utility in synthesizing complex biomolecules.[3][13] Additionally, it is a precursor in the synthesis of fullerene pyrrolidine (B122466) derivatives and DOTA-conjugates of ursolic acid.[7][13]

-

Drug Delivery: Research has been conducted on using a derivative of this compound to create a new linker for modifying liposomes, aiming to develop targeted drug delivery systems.[9]

Mandatory Visualizations

Diagram 1: General Synthesis and Purification Workflow of this compound

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Nucleophilic Substitution Reaction of this compound

Caption: Mechanism of nucleophilic substitution involving this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. Benzyl bromoacetate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | 5437-45-6 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Benzyl bromoacetate | C9H9BrO2 | CID 62576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. This compound | 5437-45-6 [amp.chemicalbook.com]

- 9. benzyl bromoacetate, 5437-45-6 [thegoodscentscompany.com]

- 10. Benzyl Bromoacetate | 5437-45-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Buy Benzyl bromoacetate (EVT-521135) | 5437-45-6 [evitachem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Benzyl bromoacetate 96 5437-45-6 [sigmaaldrich.com]

Benzyl 2-bromoacetate CAS number 5437-45-6

An In-depth Technical Guide to Benzyl (B1604629) 2-bromoacetate (CAS 5437-45-6)

This technical guide provides a comprehensive overview of Benzyl 2-bromoacetate, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. This document details its physicochemical properties, synthesis protocols, key applications, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is widely utilized as an intermediate in various chemical syntheses due to its reactive bromo group.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5437-45-6 | [3] |

| Molecular Formula | C₉H₉BrO₂ | [3][4] |

| Molecular Weight | 229.07 g/mol | [3][4] |

| Boiling Point | 166-170 °C at 22 mmHg | [5][6] |

| Density | 1.446 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.544 | [5] |

| Flash Point | 113 °C (closed cup) | [3] |

| Solubility | Insoluble in water, soluble in organic solvents. | [2][5][6] |

| Appearance | Colorless to light yellow liquid. | [1][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Aromatic protons (δ 7.25–7.35 ppm, multiplet, 5H), benzyl methylene (B1212753) (δ 5.25 ppm, singlet, 2H), bromomethyl (δ 3.80 ppm, singlet, 2H). | [3] |

| ¹³C NMR | Carbonyl carbon (δ 166.5 ppm), aromatic carbons (δ 128.0–135.0 ppm), benzyl CH₂ (δ 67.0 ppm), bromomethyl carbon (δ 29.0 ppm). | [3] |

| Infrared (IR) | Strong C=O stretch at 1750 cm⁻¹, aromatic C-H stretches (3050–3000 cm⁻¹), aliphatic C-H stretches (2950–2850 cm⁻¹), and C-Br vibration at 650 cm⁻¹. | [3] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 230/228 (1:1 ratio for ⁷⁹Br/⁸¹Br). Base peak at m/z 91 ([C₇H₇]⁺). | [3] |

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of bromoacetic acid with benzyl alcohol.[7]

Experimental Protocol: Direct Esterification

This protocol is based on a direct esterification method using an acid catalyst.[3][8]

Materials:

-

Bromoacetic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Benzene (B151609) (solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

-

Sodium bicarbonate (for washing)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) (eluent)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine bromoacetic acid (1.0 eq), benzyl alcohol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 eq).[8]

-

Add benzene as the solvent to facilitate the azeotropic removal of water.[8]

-

Heat the mixture to reflux (approximately 120 °C) and continue for 24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[3]

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 10% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted bromoacetic acid.[5]

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the benzene.[5]

-

Purify the crude product by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate (e.g., 10:1 v/v) to obtain pure this compound.[5][8]

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution.

Key Reactions:

-

Nucleophilic Substitution: The bromine atom is readily displaced by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is the most common application in the synthesis of more complex molecules.[3]

-

Dehydrohalogenation: In the presence of a strong base, it can undergo an elimination reaction to yield an alkene.[3]

-

Conversion to Benzyl Diazoacetate: Reaction with reagents like N,N'-ditosylhydrazine can convert the α-bromo ester to the corresponding α-diazo ester.

Applications in Drug Development and Fine Chemicals:

-

Synthesis of Acemetacin: this compound is a key reagent in the synthesis of acemetacin, a non-steroidal anti-inflammatory drug (NSAID). It is used to alkylate indomethacin, forming the benzyl ester of acemetacin, which is subsequently deprotected.[7]

-

Fullerene Derivatives: It is used in the synthesis of fullerene (C60) pyrrolidine (B122466) derivatives, which have applications in materials science due to their improved solubility.[7]

-

Asymmetric Synthesis: In combination with chiral auxiliaries like oxazolidinones, it is employed in diastereoselective alkylation reactions to produce enantiomerically enriched compounds, which are important intermediates for renin inhibitors.

-

Lipopeptide Synthesis: It has been used in the alkylation of protected amino alcohols as part of the synthesis of complex lipopeptides.[5][6]

-

Antibacterial and Antifungal Agents: It is a component in some antibacterial and antifungal finishing liquids for textiles, where it acts synergistically with other compounds to enhance efficacy.[7]

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated area, preferably a fume hood.[9][10]

Hazard Identification: [11]

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

It is a lachrymator, meaning it can cause tearing.[11]

Precautionary Measures: [1][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat. Use a respirator with an appropriate filter if ventilation is inadequate.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Wash hands thoroughly after handling.[1][9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1][2]

-

In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[1][9]

References

- 1. fishersci.com [fishersci.com]

- 2. Buy Benzyl 2 Bromoacetate - Industrial Grade Liquid at Attractive Prices [sonalplasrubind.com]

- 3. Buy Benzyl bromoacetate (EVT-521135) | 5437-45-6 [evitachem.com]

- 4. benzyl bromoacetate, 5437-45-6 [thegoodscentscompany.com]

- 5. This compound | 5437-45-6 [chemicalbook.com]

- 6. This compound | 5437-45-6 [amp.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5437-45-6 Name: Benzyl bromoacetate [xixisys.com]

- 11. Benzyl bromoacetate | C9H9BrO2 | CID 62576 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of Benzyl 2-bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) 2-bromoacetate is a versatile reagent in organic synthesis, prized for its role as a key building block in the construction of complex molecular architectures. Its reactivity is primarily centered around the electrophilic carbon adjacent to the bromine atom, making it an excellent substrate for a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of Benzyl 2-bromoacetate, including its synthesis, physicochemical properties, and its applications in C-alkylation, N-alkylation, O-alkylation, S-alkylation, and the Reformatsky reaction. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development, particularly within the pharmaceutical industry.

Introduction

This compound (BzBrA) is an ester of bromoacetic acid and benzyl alcohol. The presence of a reactive C-Br bond, activated by the adjacent carbonyl group, makes it a potent electrophile. This inherent reactivity allows for the facile introduction of a benzyl carboxymethyl moiety onto a wide range of nucleophiles. This property has led to its extensive use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This guide will delve into the core aspects of this compound's reactivity, providing a technical resource for scientists engaged in organic synthesis and drug discovery.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [3] |

| Molecular Weight | 229.07 g/mol | [3] |

| CAS Number | 5437-45-6 | [3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 166-170 °C at 22 mmHg | [4][5] |

| Density | 1.446 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.544 | [4] |

| Solubility | Not miscible or difficult to mix in water | [4] |

| Flash Point | > 109 °C (> 228.2 °F) | [5] |

Synthesis of this compound

The most common method for the synthesis of this compound is the esterification of bromoacetic acid with benzyl alcohol.[2]

General Synthesis Workflow

References

An In-depth Technical Guide to the Nucleophilic Substitution of Benzyl 2-bromoacetate: Mechanism, Kinetics, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) 2-bromoacetate is a versatile reagent in organic synthesis, primarily utilized for the introduction of a benzyl ester-protected carboxymethyl group onto various nucleophiles. Its reactivity is governed by the principles of nucleophilic substitution, a fundamental class of reactions in organic chemistry. This technical guide provides a comprehensive overview of the mechanism of action of benzyl 2-bromoacetate in nucleophilic substitution reactions. It delves into the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, presents quantitative kinetic data for its reactions with various nucleophiles, and provides detailed experimental protocols for conducting and analyzing these reactions. Furthermore, this guide explores the application of this compound in drug development, with a specific focus on the synthesis of kinase inhibitors and its relevance to signaling pathways implicated in cancer.

Introduction

This compound (C(_9)H(_9)BrO(_2)) is an α-halo ester that serves as a potent electrophile in nucleophilic substitution reactions.[1] The presence of a good leaving group (bromide) on the carbon alpha to a carbonyl group, combined with the benzylic nature of the ester, confers a high degree of reactivity, making it a valuable tool for medicinal chemists and researchers in drug development.[1] Understanding the underlying mechanism of its reactions is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic strategies.

This guide will explore the core principles governing the nucleophilic substitution of this compound, with a focus on providing practical, data-driven insights for laboratory applications.

Mechanism of Action in Nucleophilic Substitution

The primary mechanism of action for this compound involves the displacement of the bromide ion by a nucleophile.[1] This transformation can proceed through two distinct pathways: the bimolecular nucleophilic substitution (S(_N)2) and the unimolecular nucleophilic substitution (S(_N)1) mechanism. The operative pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

The S(_N)2 Pathway

The S(_N)2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1] This "backside attack" results in an inversion of stereochemistry at the carbon center, should it be chiral. For this compound, the α-carbon is the electrophilic center.

The benzylic position of the ester group can stabilize the transition state of an S(_N)2 reaction through π-orbital overlap, thus accelerating the reaction rate compared to a simple alkyl haloacetate.

The S(_N)1 Pathway

In the S(_N)1 mechanism, the reaction proceeds through a two-step process. The first and rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. The benzylic nature of the ester group in this compound can stabilize the resulting carbocation through resonance, making the S(_N)1 pathway plausible under certain conditions, such as in the presence of a weak nucleophile and a polar protic solvent. The subsequent step involves the rapid attack of the nucleophile on the planar carbocation, leading to a racemic mixture if the carbon center is chiral.

dot

References

Physical and chemical properties of Benzyl 2-bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) 2-bromoacetate is a vital reagent and intermediate in organic synthesis, with significant applications in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and key applications. Spectroscopic data, safety information, and logical workflows for its use in synthetic pathways are also presented to serve as a thorough resource for laboratory and development professionals.

Chemical Identity

Benzyl 2-bromoacetate, also known as bromoacetic acid benzyl ester, is an organic compound classified as an ester of bromoacetic acid and benzyl alcohol.[1][2] Its core structure consists of a benzyl group attached to a bromoacetate (B1195939) moiety.[3]

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 5437-45-6[1][2][3][4] |

| Molecular Formula | C₉H₉BrO₂[1][2][3] |

| Molecular Weight | 229.07 g/mol [1][2][3] |

| SMILES | C1=CC=C(C=C1)COC(=O)CBr[2][3] |

| InChI Key | JHVLLYQQQYIWKX-UHFFFAOYSA-N[2][3] |

| Synonyms | Benzyl bromoacetate, Bromoacetic Acid Benzyl Ester, Phenylmethyl bromoacetate[2][3][4][5] |

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[3][4][6] It is characterized by a pungent odor and is generally immiscible with water.[3][5][6][7]

| Property | Value | Conditions |

| Appearance | Colorless to light yellow liquid[4][6] | Ambient |

| Density | 1.446 g/mL[1][3][6] | 25 °C[3][6] |

| Boiling Point | 166-170 °C[1][3][4][5] | 22 mmHg[1][3][4][5] |

| Flash Point | 113 °C (closed cup)[3] | - |

| Refractive Index | 1.543 - 1.545[4] | 20 °C[3] |

| Water Solubility | Immiscible or difficult to mix[3][6][7] | - |

| Stability | Stable at room temperature in closed containers under normal storage conditions.[4] | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details |

| ¹H NMR | Aromatic Protons (5H): δ 7.25–7.35 ppm (multiplet); Benzyl CH₂ (2H): δ 5.25 ppm (singlet); Bromomethyl CH₂ (2H): δ 3.80 ppm (singlet)[3] |

| ¹³C NMR | Carbonyl (C=O): δ 166.5 ppm; Aromatic Carbons: δ 128.0–135.0 ppm; Benzyl CH₂: δ 67.0 ppm; Bromomethyl CH₂: δ 29.0 ppm[3] |

| Infrared (IR) | Strong C=O stretch at 1750 cm⁻¹; Aromatic C-H stretches at 3050–3000 cm⁻¹; Aliphatic C-H stretches at 2950–2850 cm⁻¹; C-Br vibration at 650 cm⁻¹[3] |

| Mass Spectrometry | Molecular ion peak at m/z 230/228 (reflecting ⁷⁹Br/⁸¹Br isotopes); Base peak at m/z 91 (tropylium ion, [C₇H₇]⁺)[3] |

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the ester functional group and the labile bromine atom, which makes it an excellent alkylating agent.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This reaction is fundamental to its utility in synthesizing more complex molecules.[3]

-

Dehydrohalogenation: In the presence of a base, it can undergo an elimination reaction to yield alkene derivatives.[3]

-

Reformatsky Reaction: It can react with zinc to form an intermediate enolate, which can then react with a precursor molecule. A unique Reformatsky reaction between two identical molecules of benzyl bromoacetate has been reported to synthesize benzyl bromoacetoacetate.[8]

-

Conversion to Diazo Compounds: It reacts with reagents like N,N′-ditosylhydrazine to produce benzyl diazoacetate.[3]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of bromoacetic acid with benzyl alcohol.[1]

Method 1: Direct Esterification with p-Toluenesulfonic Acid Catalyst [3][9]

-

Reactants: Bromoacetic acid (1.0 eq), benzyl alcohol (1.0 eq), and p-toluenesulfonic acid (catalytic amount, e.g., 0.01 eq).[9]

-

Apparatus: A two-necked flask equipped with a Dean-Stark trap.[3][9]

-

Procedure: a. Combine the reactants and solvent in the flask. b. Heat the mixture to 120 °C and reflux for 24 hours, continuously removing the water formed via the Dean-Stark trap.[3][9] c. After the reaction is complete, cool the mixture to room temperature. d. Remove the solvent under reduced pressure using a rotary evaporator.[9] e. Purify the resulting residue by silica (B1680970) gel flash column chromatography.[3][9]

Method 2: Green Synthesis Approach [1]

-

Catalyst Preparation: Mix 120 ml of acetic anhydride (B1165640) and 5 g of ferric tribromide in a round-bottomed flask. Store the resulting catalyst in a reagent bottle.[1]

-

Reaction Mixture: In a 2000ml flask, combine 1000g of bromoacetic acid, 790g of benzyl alcohol, and 50g of sodium bisulfate.[1]

-

Reaction Conditions: a. Connect the flask to a Roots vacuum pump. b. Begin stirring and slowly heat the mixture to 50°C. c. Over the course of one hour, increase the temperature to approximately 65°C. d. Activate the vacuum pump, maintaining a vacuum of at least -0.098 MPa. e. Continue heating, ensuring the temperature does not exceed 90°C over the next two hours.[1] f. Maintain the final temperature and vacuum for one hour, monitoring the reaction progress. Terminate the reaction when the target product content exceeds 98%.[1]

-

Work-up and Purification: a. Cool the reaction mixture. b. Add activated carbon for decolorization and then filter.[1] c. The final product is obtained with a reported yield of 95%.[1]

Purification Protocol

For purification, especially after synthesis, column chromatography is effective.[3][9] A common method involves:

-

Dilution: Dilute the crude ester with diethyl ether (Et₂O).[6]

-

Washing: Wash the ether solution sequentially with 10% aqueous sodium bicarbonate (NaHCO₃) and then with water.[6]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).[6]

-

Fractionation: After filtering off the drying agent, concentrate the solution and perform fractional distillation under reduced pressure.[6]

Applications in Research and Drug Development

This compound is a versatile building block in medicinal chemistry and organic synthesis.[3][10]

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals.[1][10] A notable example is its use in the production of Acemetacin, a non-steroidal anti-inflammatory drug (NSAID).[1] Acemetacin is a prodrug of Indomethacin, designed to reduce gastrointestinal side effects.[1]

-

Synthesis of Bioactive Molecules: It is used in the synthesis of somatostatin (B550006) analogues with tumor-targeting properties and in the development of phospholipase A2 inhibitors.[4]

-

Peptide Synthesis: The compound was used in the alkylation of (-)-2,3-O-isopropylidene-D-threitol to create a novel linker for the solid-phase synthesis of lipopeptides.[7]

-

Fullerene Chemistry: It serves as a raw material for creating fullerene (C60) pyrrolidine (B122466) derivatives, which have improved solubility in common organic solvents.[1]

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

-

Hazards: It causes skin irritation and serious eye irritation.[5][11] It may also cause respiratory irritation.[11] The substance is a lachrymator.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11] Ensure work is conducted in a well-ventilated area or outdoors.[11][12]

-

Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[11] Wash hands thoroughly after handling.[5][11] Use non-sparking tools and prevent fire caused by electrostatic discharge.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[10][11][12] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[5]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[11]

-

Skin: Wash off with soap and plenty of water. If irritation occurs, get medical advice.[11]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

-

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical properties, predictable reactivity, and versatile applications, particularly in the synthesis of pharmaceuticals like Acemetacin, underscore its importance. A thorough understanding of its characteristics, along with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. Benzyl bromoacetate | C9H9BrO2 | CID 62576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Benzyl bromoacetate (EVT-521135) | 5437-45-6 [evitachem.com]

- 4. This compound CAS 5437-45-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 5437-45-6 [chemicalbook.com]

- 7. This compound | 5437-45-6 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Buy Benzyl 2 Bromoacetate - Industrial Grade Liquid at Attractive Prices [sonalplasrubind.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5437-45-6 Name: Benzyl bromoacetate [xixisys.com]

A Technical Guide to the Analysis of Key Functional Groups in Benzyl 2-bromoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Benzyl 2-bromoacetate (C₉H₉BrO₂), a crucial reagent and intermediate in organic synthesis, particularly within pharmaceutical development.[1][2] The molecule's reactivity is primarily dictated by its distinct functional groups, the identification and characterization of which are paramount for quality control and reaction monitoring.[1][3] This document outlines the principal spectroscopic techniques and detailed protocols for analyzing these functional groups.

1. Core Functional Groups

This compound is characterized by several key functional groups that give rise to its specific chemical properties and spectroscopic signals. These include an ester, a phenyl group, and an alkyl bromide.[3] A thorough analysis of these groups is essential for confirming the molecule's identity and purity.

The primary functional groups are:

-

Ester Group (-COOCH₂-) : This group includes a carbonyl (C=O) and a C-O single bond, which are readily identifiable by infrared spectroscopy.

-

Aromatic Ring (Phenyl Group, -C₆H₅) : The benzene (B151609) ring has characteristic signals in both IR and NMR spectroscopy.

-

Alkyl Halide (-CH₂Br) : The bromine atom significantly influences the chemical shift of adjacent protons and carbons in NMR spectroscopy and provides a distinct isotopic pattern in mass spectrometry.

dot graph Benzyl_2_bromoacetate_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

Atom nodes

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; O2 [label="O"]; Br [label="Br"];

Positioning the atoms

C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos=" -0.7,1.2!"]; C7 [pos="-2.1,1.2!"]; O1 [pos="-2.8,2.4!"]; C8 [pos="-4.2,2.4!"]; O2 [pos="-4.9,1.2!"]; C9 [pos="-4.9,3.6!"]; Br [pos="-6.3,3.6!"];

Drawing the bonds

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- C7; C7 -- O1; O1 -- C8; C8 -- O2; C8 -- C9; C9 -- Br;

Functional Group Labels

node [shape=rect, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ester [label="Ester", pos="-3.5,0.5!"]; phenyl [label="Phenyl", pos="0.7,3.5!"]; alkyl_halide [label="Alkyl Halide", pos="-6.3,2.5!"];

Invisible edges for labeling

edge [style=dashed, color="#5F6368", arrowhead=vee]; phenyl -- C4; ester -- C8; alkyl_halide -- C9; } caption: "Molecular structure of this compound with key functional groups."

2. Analytical Workflow

A multi-technique spectroscopic approach is typically employed for the comprehensive analysis of this compound. The logical workflow ensures unambiguous identification and characterization of the compound.

Nodes

Edges

3. Spectroscopic Data and Analysis

3.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the initial identification of key functional groups by detecting the absorption of infrared radiation corresponding to molecular vibrations.[1][4]

Quantitative Data

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | ~1735 |

| Aromatic (C=C) | Stretch | ~1600, ~1500 |

| C-O (Ester) | Stretch | ~1250 - 1150 |

| C-H (Aromatic) | Stretch | ~3100 - 3000 |

| C-H (Aliphatic) | Stretch | ~3000 - 2850 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Instrument Setup : Utilize an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Processing : Perform a background scan with a clean ATR crystal. The sample spectrum is then ratioed against the background to generate the final absorbance or transmittance spectrum.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by mapping the carbon and hydrogen frameworks.

¹H NMR Quantitative Data

| Protons | Integration | Multiplicity | Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 5H | Singlet/Multiplet | ~7.35 |

| Benzylic (-CH₂-) | 2H | Singlet | ~5.20 |

| Bromoacetyl (-CH₂Br) | 2H | Singlet | ~3.85 |

¹³C NMR Quantitative Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~166.8 |

| Aromatic (ipso-C) | ~135.1 |

| Aromatic (ortho, meta, para-C) | ~128.7, ~128.6, ~128.4 |

| Benzylic (-CH₂-) | ~67.6 |

| Bromoacetyl (-CH₂Br) | ~25.8 |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

For ¹H NMR, acquire spectra using a standard pulse sequence with a spectral width of approximately 15 ppm.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm.

-

-

Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. The molecular weight of this compound is 229.07 g/mol .

Quantitative Data: Key Fragments

| Fragment Ion | Structure | m/z (mass-to-charge ratio) |

| [M]+• | [C₉H₉BrO₂]+• | 228/230 (Isotopic pattern for Br) |

| [M-Br]+ | [C₉H₉O₂]+ | 149 |

| [C₇H₇]+ | [C₆H₅CH₂]+ (Tropylium ion) | 91 |

| [C₅H₅]+ | [Cyclopentadienyl cation] | 65 |

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction : Inject a dilute solution of the sample (e.g., in methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) inlet for separation and purification.

-

Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection : Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

Nodes

Edges with labels

By integrating the data from these analytical techniques, researchers can confidently verify the structure, purity, and identity of this compound, ensuring its suitability for downstream applications in research and development.

References

Benzyl 2-Bromoacetate: A Comprehensive Technical Guide for its Application as an Electrophile in Organic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Benzyl (B1604629) 2-bromoacetate is a versatile bifunctional reagent widely employed in organic synthesis. Its utility stems from the presence of two key reactive sites: an electrophilic carbon atom susceptible to nucleophilic attack, leading to the displacement of the bromide leaving group, and an ester functionality that can serve as a protecting group or be further transformed. This technical guide provides an in-depth analysis of benzyl 2-bromoacetate's role as an electrophile, detailing its synthesis, physicochemical properties, and extensive applications in forming carbon-carbon and carbon-heteroatom bonds. Detailed experimental protocols and reaction mechanisms are provided to facilitate its practical application in research and development settings.

Introduction

This compound (C₉H₉BrO₂) is an organic compound featuring a benzyl ester of bromoacetic acid.[1] The primary reactivity of this molecule, and the focus of this guide, is centered on the α-carbon of the acetate (B1210297) moiety. The adjacent electron-withdrawing carbonyl group and the inherent polarizability of the carbon-bromine bond render this carbon highly electrophilic. This makes it an excellent substrate for Sₙ2 reactions with a wide array of nucleophiles.[1] Its applications are extensive, ranging from the introduction of a protected carboxymethyl group to the synthesis of complex pharmaceutical intermediates and heterocyclic systems.[2][3]

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid with a pungent odor.[4][5] It is immiscible in water but soluble in common organic solvents.[3][6] Its key physical and spectroscopic data are summarized below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][7] |

| Molecular Weight | 229.07 g/mol | [1][7] |

| Appearance | Colorless to light yellow liquid | [4][8] |

| Boiling Point | 166-170 °C at 22 mmHg | [3][4] |

| Density | 1.446 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.544 | [1] |

| Flash Point | > 109 °C (> 228.2 °F) | [4] |

| CAS Number | 5437-45-6 | [4][7] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Peak Assignments | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.25–7.35 (m, 5H, Ar-H), δ 5.25 (s, 2H, -OCH₂Ph), δ 3.80 (s, 2H, BrCH₂-) | [1] |

| ¹³C NMR (CDCl₃) | δ 166.5 (C=O), δ 135.0, 128.0-128.5 (Aromatic C), δ 67.0 (-OCH₂Ph), δ 29.0 (BrCH₂-) | [1][9] |

| Infrared (IR) | ~1750 cm⁻¹ (C=O stretch), 3050–3000 cm⁻¹ (Aromatic C-H stretch), 650 cm⁻¹ (C-Br stretch) | [1][10][11] |

| Mass Spec (EI) | m/z 230/228 (M⁺, Br isotopes), 91 ([C₇H₇]⁺, base peak) | [1] |

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of bromoacetic acid with benzyl alcohol.[1][2] This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium towards the product.[12]

Diagram 1. General workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis via Fischer Esterification[13]

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add bromoacetic acid (1.0 eq), benzyl alcohol (1.0 eq), p-toluenesulfonic acid (0.01 eq), and benzene (or toluene) as the solvent.

-

Heat the mixture to reflux (approx. 120 °C for benzene) and monitor the collection of water in the Dean-Stark trap.

-

Continue heating for 24 hours or until the theoretical amount of water has been collected and TLC analysis indicates the consumption of starting materials.[1][12]

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound (typical yields are 80-90%).[8][12]

Electrophilic Reactivity and Applications

The primary utility of this compound is as an alkylating agent. The carbon atom bonded to the bromine is a soft electrophilic center, readily attacked by a variety of soft and hard nucleophiles in a classic Sₙ2 displacement mechanism.

Diagram 2. General Sₙ2 mechanism of this compound with a nucleophile (Nu:).

C-Alkylation Reactions

Reformatsky Reaction: this compound can participate in the Reformatsky reaction.[13] In this reaction, zinc metal inserts into the C-Br bond to form an organozinc intermediate, known as a Reformatsky enolate.[14][15] This enolate is nucleophilic and can react with electrophiles like aldehydes, ketones, or even another molecule of this compound. A unique application involves the self-condensation of this compound to form benzyl bromoacetoacetate in high yield.[13]

Diagram 3. Logical workflow of the general Reformatsky reaction.

Experimental Protocol 2: The Reformatsky Reaction[17]

-

Activate zinc dust by stirring with a catalytic amount of iodine in a dry solvent (e.g., toluene (B28343) or THF) under an inert atmosphere (N₂ or Ar) and gentle heating, then cool to room temperature.

-

Add this compound (1.0 eq) to the activated zinc suspension.

-

Add the carbonyl compound (aldehyde or ketone, 1.0 eq) to the mixture.

-

Heat the reaction mixture (e.g., 60-90 °C) and monitor by TLC for the consumption of the starting materials.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of a dilute acid (e.g., 10% HCl or saturated aq. NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or MTBE).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the β-hydroxy ester.

Heteroatom Alkylation (N, O, S)

This compound is an effective agent for the alkylation of amines, alcohols/phenols, and thiols. These reactions typically proceed under basic conditions to deprotonate the nucleophile, enhancing its reactivity.

-

N-Alkylation: Primary and secondary amines react to form the corresponding glycine (B1666218) benzyl esters, which are valuable intermediates in peptide synthesis and medicinal chemistry.

-

O-Alkylation: Alcohols and phenols can be alkylated to form benzyl-protected glycolic acid ethers. This is particularly useful in carbohydrate and natural product chemistry. For example, it was used in the alkylation of (-)-2,3-O-isopropylidene-D-threitol to synthesize a linker for lipopeptides.[3]

-

S-Alkylation: Thiols are excellent nucleophiles and react readily with this compound to form thioethers (sulfides), which are important in various biologically active molecules.[16][17]

Table 3: Examples of Alkylation Reactions

| Nucleophile | Reagent/Conditions | Product Type | Yield | Reference(s) |

| Thiophenol | K₂CO₃ or Et₃N, Water, RT | Phenylthioacetic acid benzyl ester | >90% | [17] |

| (-)-2,3-O-isopropylidene-D-threitol | NaH, DMF | O-alkylated ether | N/A | |

| Chiral Oxazolidinone | NaHMDS, THF | C-alkylated product for renin inhibitors | N/A | [1] |

| Indomethacin | Base | Acemethacin benzyl ester | >85% | [2] |

Experimental Protocol 3: General N/O/S-Alkylation[19][20]

-

Dissolve the nucleophile (amine, alcohol, or thiol; 1.0 eq) in a suitable solvent (e.g., DMF, THF, or acetonitrile).

-

Add a base (1.1-1.5 eq) at 0 °C or room temperature. Common bases include NaH (for alcohols/thiols), K₂CO₃, or a non-nucleophilic organic base like DBU or DIEA.

-

Stir for 15-30 minutes to ensure complete deprotonation.

-

Add this compound (1.0-1.2 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive nucleophiles.

-

Quench the reaction with water or a saturated aqueous NH₄Cl solution.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography or recrystallization.

Conversion to Other Synthetic Intermediates

This compound is a precursor to other valuable reagents. A notable transformation is its reaction with N,N'-ditosylhydrazine to produce benzyl diazoacetate, a key reagent for cyclopropanations and X-H insertion reactions.[1][18]

Diagram 4. Synthesis of benzyl diazoacetate from this compound.

Experimental Protocol 4: Synthesis of Benzyl Diazoacetate[21]

-

Under an inert atmosphere (argon), charge a flask with this compound (1.0 eq) and dry THF.

-

Add N,N'-ditosylhydrazine (1.5 eq) to the solution.

-

Cool the resulting suspension in an ice bath (0 °C).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 eq) dropwise, maintaining an internal temperature below 20 °C. The mixture should become a homogeneous yellow solution.

-

Stir for 30 minutes and confirm the consumption of starting material by TLC.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (Note: Diazo compounds can be explosive; avoid high temperatures and distillation to dryness).

-

Purify the product by flash chromatography on silica gel.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[4][19]

-

Hazards: It is classified as a skin and eye irritant.[5][7] Crucially, it is a lachrymator, meaning it causes tearing and is highly irritating to the respiratory system.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, bases, and metals.[4] Keep the container tightly closed.

Conclusion

This compound is a cornerstone electrophile in modern organic synthesis. Its predictable reactivity via the Sₙ2 pathway allows for the reliable formation of C-C, C-O, C-N, and C-S bonds. Furthermore, its utility as a precursor to other important reagents, such as benzyl diazoacetate, and its role in named reactions like the Reformatsky reaction, underscore its versatility. The benzyl ester moiety also provides a convenient protecting group for the carboxylic acid functionality, which can be readily removed by hydrogenolysis.[20] For the research scientist and drug development professional, a thorough understanding of the reactions and protocols outlined in this guide is essential for leveraging the full synthetic potential of this powerful building block.

References

- 1. Buy Benzyl bromoacetate (EVT-521135) | 5437-45-6 [evitachem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 5437-45-6 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Buy Benzyl 2 Bromoacetate - Industrial Grade Liquid at Attractive Prices [sonalplasrubind.com]

- 7. Benzyl bromoacetate | C9H9BrO2 | CID 62576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 5437-45-6 [chemicalbook.com]

- 9. This compound(5437-45-6) 13C NMR spectrum [chemicalbook.com]

- 10. This compound(5437-45-6) IR Spectrum [m.chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. sid.ir [sid.ir]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. chemicalbook.com [chemicalbook.com]

- 20. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors and Synthesis of Benzyl 2-bromoacetate

Introduction: Benzyl (B1604629) 2-bromoacetate (C₉H₉BrO₂) is a vital reagent and intermediate in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries.[1] Its utility stems from the presence of a reactive bromine atom, which is susceptible to nucleophilic substitution, and a benzyl ester group, which can serve as a protecting group. This guide provides a detailed overview of the primary precursors and synthetic methodologies for preparing Benzyl 2-bromoacetate, tailored for researchers, scientists, and professionals in drug development.

Core Precursors and Synthetic Pathways

The synthesis of this compound primarily revolves around the esterification of a bromoacetyl source with benzyl alcohol. The choice of precursors often depends on factors such as starting material availability, desired yield, purity requirements, and reaction scale. The most common synthetic strategies include:

-

Direct Esterification of Bromoacetic Acid and Benzyl Alcohol: This is the most frequently cited method, involving the direct reaction between bromoacetic acid and benzyl alcohol, typically under acidic catalysis to facilitate the removal of water.[1][2]

-

Acylation with Bromoacetyl Bromide: A highly efficient method that uses the more reactive bromoacetyl bromide to acylate benzyl alcohol.

-

Synthesis from Chloroacetic Acid: An alternative route that generates the bromoacetyl intermediate in situ from chloroacetic acid and a bromide salt before esterification.[3]

-

Transesterification: This method involves the exchange of the alkyl group of an existing bromoacetate (B1195939) ester (e.g., methyl bromoacetate) with a benzyl group from benzyl alcohol.

Below is a visualization of the primary synthetic pathways starting from the key precursors.

Caption: Key synthetic routes to this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic protocols, allowing for a direct comparison of reaction conditions and outcomes.

Table 1: Synthesis via Direct Esterification

| Precursor 1 | Precursor 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Bromoacetic Acid | Benzyl Alcohol | p-Toluenesulfonic acid | Benzene (B151609) | 120 | 24 | 100 (Quantitative) | [4] |

| Bromoacetic Acid | Benzyl Alcohol | Acid 2 on Silica (B1680970) Gel | None | 80 | 24 | 83 | [4][5] |

| Bromoacetic Acid | Benzyl Alcohol | Sodium Bisulfate | None (Vacuum) | 50 -> 90 | ~3 | 95 | [1] |

Table 2: Synthesis via Alternative Precursors

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| Bromoacetyl Bromide | Benzyl Alcohol | N/A | N/A | N/A | ~96 | [6] |

| Chloroacetic Acid | Benzyl Alcohol | KBr, H₂SO₄ | Toluene (B28343) | N/A | 93.4 | [3] |

| Methyl bromoacetate | Benzyl Alcohol | N/A | N/A | N/A | N/A | [6] |

Detailed Experimental Protocols

Protocol 1: Direct Esterification using p-Toluenesulfonic Acid

This method is a classic Fischer-Speier esterification utilizing a Dean-Stark apparatus to drive the reaction to completion by removing water.

Workflow Diagram:

Caption: Workflow for p-TsOH catalyzed esterification.

Methodology:

-

Charging the Flask: To a two-necked flask equipped with a Dean-Stark trap and a condenser, add Bromoacetic acid (20.8 g, 150 mmol), benzyl alcohol (16.2 g, 150 mmol), p-toluenesulfonic acid (258 mg, 1.5 mmol), and benzene (300 mL).[4]

-

Reaction: Heat the mixture to 120°C and maintain reflux for 24 hours.[4] During this time, the water formed from the esterification is collected in the Dean-Stark trap.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent (benzene) is then removed under reduced pressure using a rotary evaporator.[4]

-

Purification: The resulting residue is purified by silica gel flash column chromatography using a hexane/ethyl acetate (B1210297) mixture (e.g., 10:1 followed by 5:1) as the eluent to yield the pure bromoacetic acid benzyl ester.[4]

Protocol 2: "Green" Synthesis using Sodium Bisulfate under Vacuum

This method avoids organic solvents and uses a vacuum to remove water, offering a more environmentally friendly approach.

Methodology:

-

Mixing Components: In a 2000 mL flask, combine bromoacetic acid (1000 g), benzyl alcohol (790 g), and sodium bisulfate (50 g).[1]

-

Reaction Setup: Connect the flask to a Roots vacuum pump.

-

Heating and Reaction: Begin stirring and slowly increase the temperature to 50°C. Over the course of one hour, raise the temperature to approximately 65°C.[1]

-

Applying Vacuum: Turn on the vacuum pump, maintaining a vacuum of at least -0.098 MPa.

-

Continued Heating: Over the next two hours, continue heating, ensuring the temperature does not exceed 90°C. Maintain this temperature and vacuum for one hour.[1]

-

Monitoring and Termination: Monitor the reaction progress by taking samples. When the target product content exceeds 98%, terminate the reaction.[1]

-

Cooling and Decolorization: After cooling, add activated carbon for decolorization and then filter to remove it.[1] This process yields the final product with a reported yield of 95%.[1]

Protocol 3: Synthesis from Chloroacetic Acid

This protocol generates bromoacetic acid in situ from chloroacetic acid and potassium bromide, followed by esterification.

Reaction Pathway:

Caption: Synthesis pathway from Chloroacetic Acid.

Methodology:

-

Reaction Mixture: A mixture of chloroacetic acid (94.5g, 1 mol), potassium bromide (142.8g, 1.2 mol), sulfuric acid (117.6g, 1.2 mol), water (75 ml), toluene (200g), and benzyl alcohol (108.1g, 1 mol) is prepared.[3]

-

Reaction: The process involves heating the mixture to facilitate both the conversion of chloroacetic acid to bromoacetic acid and the subsequent esterification with benzyl alcohol. Water is removed azeotropically with toluene.[3]

-

Isolation: After the reaction is complete, the bromoacetic acid ester is isolated from the resulting organic layer. The reported yield for this method is 93.4%.[3]

Conclusion

The synthesis of this compound can be achieved through several effective pathways, with the direct esterification of bromoacetic acid and benzyl alcohol being the most common. The choice of precursors and specific protocol can be adapted based on scale, available equipment, and environmental considerations. The methods detailed in this guide, from classic Fischer esterification to solvent-free vacuum procedures, provide robust options for researchers and drug development professionals requiring this versatile synthetic intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy Benzyl bromoacetate (EVT-521135) | 5437-45-6 [evitachem.com]

- 3. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 5437-45-6 [chemicalbook.com]

- 6. Benzyl bromoacetate | CAS#:5437-45-6 | Chemsrc [chemsrc.com]

Synonyms for Benzyl 2-bromoacetate in chemical literature

An In-depth Technical Guide to Benzyl (B1604629) 2-bromoacetate and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2-bromoacetate, a versatile reagent in organic synthesis. It details its various synonyms, chemical identifiers, and physical properties. The guide also presents detailed experimental protocols for its synthesis and use in various applications, supported by quantitative data and workflow diagrams.

Chemical Identity and Synonyms

This compound is an organic compound widely used as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] It is crucial for researchers to be familiar with its various synonyms and identifiers to effectively search chemical literature and databases. The compound is systematically named this compound according to IUPAC nomenclature.[3] However, it is commonly referred to by several other names.

Below is a comprehensive table summarizing the synonyms and key identifiers for this compound.

| Identifier Type | Identifier | Reference |

| Systematic Name (IUPAC) | This compound | [3][4] |

| Common Synonyms | Benzyl bromoacetate (B1195939) | [3][4] |

| Bromoacetic acid benzyl ester | [1][4] | |

| Acetic acid, bromo-, phenylmethyl ester | [1][4] | |

| Phenylmethyl 2-bromoacetate | [4] | |

| CAS Registry Number | 5437-45-6 | [1][3][4] |

| EC Number | 226-611-4 | [4] |

| NSC Number | 16114, 23980 | [3][4] |

| Beilstein Registry Number | 973658 | [4] |

| Molecular Formula | C₉H₉BrO₂ | [3][4] |

| Molecular Weight | 229.07 g/mol | [3][4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, with data compiled from various sources.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 166-170 °C at 22 mmHg | [5] |

| Density | 1.446 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.544 | [5] |

| Solubility | Insoluble in water, soluble in organic solvents. | [2] |

Experimental Protocols

This section details established experimental procedures for the synthesis of this compound and its application in organic synthesis.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the esterification of bromoacetic acid with benzyl alcohol.[1]

Method 1: Direct Esterification with p-Toluenesulfonic Acid [1]

-

Reactants: Bromoacetic acid and benzyl alcohol.